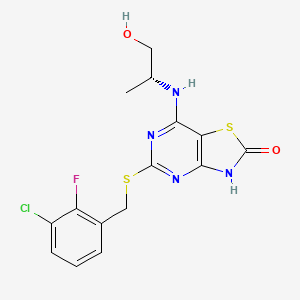

AZ10397767

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTUORKUWBDRBX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ10397767: An In-depth Technical Guide to a Potent and Selective CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ10397767 is a potent and selective small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). With a half-maximal inhibitory concentration (IC50) of 1 nM for CXCR2 and a selectivity of over 100-fold against the closely related CXCR1, this compound has emerged as a valuable tool for investigating the role of the CXCR2 signaling pathway in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and its physicochemical properties. The information presented herein is intended to support researchers in the fields of inflammation, immuno-oncology, and drug discovery in their evaluation and utilization of this compound.

Introduction

The CXCR2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the recruitment of neutrophils and other immune cells to sites of inflammation. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that are central to the inflammatory response. Dysregulation of the CXCR2 signaling axis has been implicated in a range of inflammatory diseases and cancer. Consequently, the development of selective CXCR2 antagonists is an area of intense research. This compound has been identified as a highly potent and selective inhibitor of CXCR2, demonstrating efficacy in preclinical models of cancer by attenuating neutrophil infiltration and tumor growth.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (1R)-5-[[(3-chloro-2-fluorophenyl)methyl]thio]-7-[[2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one[1] |

| Molecular Formula | C15H14ClFN4O2S2[1] |

| Molecular Weight | 400.87 g/mol [1] |

| CAS Number | 333742-63-5[1] |

| Chemical Structure |

|

Mechanism of Action

This compound functions as a competitive antagonist at the CXCR2 receptor. By binding to the receptor, it blocks the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling pathways responsible for neutrophil chemotaxis and activation. This leads to a reduction in the infiltration of neutrophils into inflamed tissues and the tumor microenvironment.

CXCR2 Signaling Pathway

The following diagram illustrates the CXCR2 signaling pathway and the point of intervention by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 1 nM | Human CXCR2 | Radioligand Binding ([125I]IL-8 displacement) | [1] |

| pIC50 | 9.0 | Human CXCR2 | CXCL8 Binding | [1] |

| pIC50 | < 7.0 | Human CXCR1 | CXCL8 Binding | [1] |

Table 2: In Vivo Pharmacokinetics (Rat)

| Parameter | Value | Route of Administration | Reference |

| Clearance (CL) | 4 mL/min/kg | N/A | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound. While the full detailed protocols from the original publications are not publicly available, the following represents standard and widely accepted procedures for these assays.

Radioligand Binding Assay (CXCR2)

This protocol is a generalized procedure for determining the binding affinity of a compound to CXCR2 using a radiolabeled ligand.

Objective: To determine the IC50 of this compound for the human CXCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

[125I]-CXCL8 (radioligand)

-

This compound

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin, pH 7.1)

-

Wash buffer (e.g., binding buffer with 500 mM NaCl)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-CXCR2 cells.

-

In a 96-well plate, add cell membranes, a fixed concentration of [125I]-CXCL8, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats, which separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR2 ligand.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.[2][3]

Objective: To evaluate the effect of this compound on neutrophil migration in response to a CXCR2 ligand.

Materials:

-

Isolated human neutrophils

-

CXCL8 (chemoattractant)

-

This compound

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle control.

-

Place the chemoattractant (CXCL8) in the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated neutrophils to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

In Vivo A549 Lung Cancer Xenograft Model

This protocol describes a general procedure for establishing and evaluating the effect of a test compound on the growth of human lung cancer xenografts in immunodeficient mice.[4][5][6][7]

Objective: To assess the in vivo efficacy of this compound in a human lung cancer xenograft model.

Materials:

-

A549 human lung adenocarcinoma cells

-

Immunodeficient mice (e.g., nude or SCID)

-

Matrigel

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture A549 cells to the desired confluence.

-

Harvest and resuspend the cells in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for neutrophil infiltration).

-

Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a valuable research tool for studying the biological functions of the CXCR2 signaling pathway. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the role of CXCR2 in various disease models, particularly in the context of inflammation and cancer. This technical guide provides a foundational understanding of this compound, which can be built upon with further research to fully elucidate its therapeutic potential.

References

- 1. molnova.com [molnova.com]

- 2. criver.com [criver.com]

- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. reactionbiology.com [reactionbiology.com]

AZ10397767: A Potent CXCR2 Antagonist for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ10397767 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of inflammatory responses and a promising therapeutic target in oncology. This document provides a comprehensive overview of the structure, properties, and biological activities of this compound. It details the compound's mechanism of action, including its ability to attenuate NF-κB signaling, potentiate the cytotoxic effects of conventional chemotherapy, and inhibit neutrophil infiltration into the tumor microenvironment. This guide is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to support further research and development of this compound as a potential anti-cancer agent.

Core Compound Details

This compound is a small molecule, orally bioavailable antagonist of the CXCR2 receptor. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | N-(2-chloro-5-sulfamoylphenyl)-N'-(3,4-dichlorophenyl)urea |

| Molecular Formula | C₁₅H₁₄ClFN₄O₂S₂ |

| Molecular Weight | 400.88 g/mol |

| CAS Number | 333742-63-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | ≥98% |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound exhibits high-affinity binding to the CXCR2 receptor, effectively blocking the downstream signaling pathways initiated by its cognate ligands, such as CXCL1 and CXCL8 (IL-8).

| Parameter | Value | Cell Line/Assay Condition |

| IC₅₀ | 1 nM | CXCR2 expressing cells |

Inhibition of NF-κB Signaling

A key mechanism of action of this compound is the attenuation of Nuclear Factor-kappa B (NF-κB) transcriptional activity. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In the context of cancer, chemotherapy can paradoxically activate NF-κB, leading to the expression of pro-survival genes and chemoresistance.

This compound has been demonstrated to attenuate oxaliplatin-induced NF-κB activation in androgen-independent prostate cancer (AIPC) cells. This inhibition of NF-κB signaling is crucial for its ability to sensitize cancer cells to the effects of chemotherapy.

Potentiation of Chemotherapy-Induced Cytotoxicity and Apoptosis

By blocking the pro-survival signals mediated by CXCR2 and NF-κB, this compound enhances the efficacy of conventional chemotherapeutic agents. Specifically, it has been shown to increase oxaliplatin cytotoxicity and potentiate oxaliplatin-induced apoptosis in AIPC cells. This synergistic effect suggests a potential role for this compound in combination therapies to overcome chemoresistance.

Inhibition of Neutrophil Infiltration

The tumor microenvironment is often characterized by an influx of immune cells, including neutrophils, which can promote tumor growth, angiogenesis, and metastasis. CXCR2 signaling is a primary driver of neutrophil recruitment to sites of inflammation, including tumors. This compound effectively reduces the number of neutrophils infiltrating into tumors in both in vitro and in vivo models, which is associated with delayed tumor growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its activity.

Caption: CXCR2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the CXCR2 receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing human CXCR2.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA).

-

Determine protein concentration using a BCA protein assay.

2. Binding Assay:

-

In a 96-well plate, combine membrane preparation (20-40 µg protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CXCL8), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of a non-labeled CXCR2 antagonist.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).

-

Measure radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NF-κB Reporter Assay

This protocol describes a method to quantify the effect of this compound on NF-κB activation.

1. Cell Culture and Transfection:

-

Plate prostate cancer cells (e.g., PC-3 or DU145) in a 24-well plate.

-

Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow cells to recover for 24 hours.

2. Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α or oxaliplatin) for 6-8 hours.

3. Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Express the results as the fold change in NF-κB activity relative to the vehicle-treated control.

In Vivo Neutrophil Infiltration Assay

This protocol provides a general framework for assessing the effect of this compound on neutrophil infiltration in a tumor xenograft model.

1. Tumor Xenograft Model:

-

Subcutaneously implant prostate cancer cells (e.g., PC-3) into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size.

2. Compound Administration:

-

Randomize mice into treatment groups (vehicle control and this compound).

-

Administer this compound orally at a predetermined dose and schedule.

3. Tissue Collection and Processing:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

4. Immunohistochemistry:

-

Section the paraffin-embedded tumors.

-

Perform immunohistochemical staining for a neutrophil-specific marker (e.g., Ly-6G or Myeloperoxidase).

-

Counterstain with hematoxylin.

5. Data Analysis:

-

Quantify the number of stained neutrophils per high-power field in multiple tumor sections for each treatment group.

-

Statistically compare the neutrophil counts between the vehicle and this compound-treated groups.

Conclusion

This compound is a powerful research tool for investigating the role of the CXCR2 signaling pathway in cancer and inflammation. Its high potency and oral bioavailability make it a valuable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound, particularly in the context of overcoming chemotherapy resistance and modulating the tumor microenvironment. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.

AZ10397767: A Potent CXCR2 Antagonist for Cancer Therapy Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for AZ10397767, a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2). The information presented here, including quantitative data, experimental methodologies, and signaling pathway visualizations, is intended to support further research and development of this compound for therapeutic applications, particularly in oncology.

Core Target and Mechanism of Action

This compound is a small molecule inhibitor that specifically targets CXCR2, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation and angiogenesis. The primary mechanism of action for this compound is the blockade of CXCR2 signaling, which in turn inhibits downstream pathways associated with tumor growth, metastasis, and resistance to chemotherapy.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies validating the efficacy of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (CXCR2 Antagonism) | 1 nM | Not Specified | [1] |

| Effect on Oxaliplatin Cytotoxicity | Increased | AIPC cells | [1] |

| Effect on Oxaliplatin-Induced Apoptosis | Potentiated | AIPC cells | [1] |

| Neutrophil Infiltration in Tumors | Reduced | In vitro and in vivo models | [1] |

| Tumor Growth | Delayed | In vivo models | [1] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited in the validation of this compound are outlined below.

CXCR2 Binding Affinity Assay (IC50 Determination)

A competitive binding assay is typically employed to determine the IC50 value of a CXCR2 antagonist. This involves:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells or a similar cell line stably transfected to express human CXCR2 are cultured under standard conditions.

-

Radioligand Binding: A known radiolabeled CXCR2 ligand, such as [¹²⁵I]-IL-8, is incubated with the cell membranes expressing CXCR2.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Measurement: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

NF-κB Activation Assay

The effect of this compound on NF-κB activation is a key indicator of its downstream signaling inhibition. A common method is a luciferase reporter assay:

-

Cell Transfection: AIPC (androgen-independent prostate cancer) cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment: The transfected cells are pre-treated with varying concentrations of this compound for a specified time, followed by stimulation with a CXCR2 agonist (e.g., IL-8) or, in this specific context, with oxaliplatin to induce NF-κB activation.

-

Lysis and Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity, which is proportional to NF-κB activation, is normalized to a control (e.g., total protein concentration) and plotted against the concentration of this compound to determine its inhibitory effect.

In Vitro Cytotoxicity and Apoptosis Assays

To assess the ability of this compound to enhance the cytotoxic effects of chemotherapy, the following assays are performed:

-

Cell Viability Assay (MTT or similar): AIPC cells are seeded in 96-well plates and treated with oxaliplatin alone, this compound alone, or a combination of both for a defined period (e.g., 48-72 hours). Cell viability is then assessed using a colorimetric assay like MTT, which measures the metabolic activity of living cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): To specifically quantify apoptosis, treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Growth and Neutrophil Infiltration Studies

Animal models are essential for validating the in vivo efficacy of this compound:

-

Tumor Xenograft Model: Immunocompromised mice are subcutaneously injected with AIPC cells to establish tumors.

-

Treatment Regimen: Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, oxaliplatin alone, this compound alone, and the combination of oxaliplatin and this compound. This compound is typically administered orally.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Immunohistochemistry for Neutrophil Infiltration: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained with an antibody specific for a neutrophil marker (e.g., Ly-6G) to quantify the number of infiltrating neutrophils within the tumor microenvironment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its validation.

References

An In-depth Technical Guide to the CXCR2 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction to the CXCR2 Signaling Pathway

The C-X-C motif chemokine receptor 2 (CXCR2) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Primarily expressed on neutrophils, CXCR2 is a key mediator of the innate immune response, orchestrating the recruitment of these leukocytes to sites of inflammation and infection.[2][3][4] Beyond its role in immunity, the CXCR2 signaling axis is critically involved in angiogenesis, wound healing, and the progression of various cancers.[1][5][6][7][8]

CXCR2 is activated by a specific subset of CXC chemokines that possess a conserved glutamic acid-leucine-arginine (ELR) motif preceding the first cysteine residue.[6] These ligands include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8).[9] The binding of these chemokines induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that ultimately dictate cellular responses such as chemotaxis, degranulation, and changes in gene expression. Given its central role in inflammation and cancer, CXCR2 has emerged as a significant therapeutic target for a range of diseases.[10][11][12] This guide provides a detailed technical overview of the core components of the CXCR2 signaling pathway, quantitative data on ligand and inhibitor interactions, and established experimental protocols for its investigation.

Core Signaling Pathways

Upon ligand binding, CXCR2 couples to pertussis toxin-sensitive heterotrimeric G-proteins of the Gαi family, leading to the dissociation of the Gαi subunit and the Gβγ dimer.[13][14][15] These dissociated subunits then act as second messengers, activating several downstream effector pathways.

G-Protein Coupling

CXCR2 primarily couples to Gαi proteins.[14][15] Upon activation, GDP is exchanged for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, although this is considered a minor pathway for CXCR2 action.[13] The Gβγ subunit is the primary mediator of the major downstream signaling cascades.[13]

Phospholipase C (PLC) / IP3 / DAG Pathway

The Gβγ subunit directly activates Phospholipase C-β (PLC-β).[13][16][17] Activated PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13][16][17] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][13] The resulting increase in intracellular calcium concentration is a critical signal for various cellular processes, including neutrophil degranulation and chemotaxis.[18] DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, further propagating the signal.[16][17]

PI3K/Akt Pathway

The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), particularly the PI3Kγ isoform.[13][16][17] PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16][17] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt is a crucial node in signaling pathways that promote cell survival, proliferation, and growth by phosphorylating and inhibiting pro-apoptotic proteins and activating transcription factors.[13][19]

MAPK/ERK Pathway

CXCR2 activation leads to the robust phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation can occur through several mechanisms. It can be initiated by the Gβγ subunit, often involving upstream activators like Ras or Raf.[9] Additionally, β-arrestins, which are recruited to the phosphorylated C-terminus of the activated receptor to mediate its desensitization and internalization, can act as scaffolds for components of the MAPK cascade, leading to a second wave of ERK activation.[9] Transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can also lead to ERK activation downstream of CXCR2.[9][13] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that are critical for cell migration, proliferation, and differentiation.[20]

Physiological and Pathophysiological Roles

Inflammation and Immune Response

CXCR2 is a cornerstone of the innate immune response, primarily by directing the migration of neutrophils.[2][3] During infection or tissue injury, ELR+ chemokines are released, creating a chemotactic gradient that is sensed by CXCR2 on neutrophils. This triggers the neutrophils to adhere to the endothelium, extravasate into the tissue, and migrate towards the inflammatory stimulus.[2][21] This process is essential for clearing pathogens and cellular debris. However, dysregulated CXCR2 signaling and excessive neutrophil accumulation can contribute to the pathology of various acute and chronic inflammatory diseases, including acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[2][21]

Angiogenesis

The ELR motif in CXCR2 ligands is a potent pro-angiogenic signal.[6] CXCR2 is expressed on endothelial cells and its activation promotes their proliferation, migration, and formation of capillary-like structures, all of which are critical steps in angiogenesis.[7][8][22] This function is vital for normal physiological processes like wound healing. However, pathological angiogenesis is also a hallmark of cancer, and the CXCR2 axis is a key driver of tumor neovascularization, supplying tumors with the nutrients and oxygen required for their growth and dissemination.[7][8][23]

Cancer Progression

The role of CXCR2 in cancer is multifaceted and generally pro-tumorigenic.[1][5][6][13] Increased expression of CXCR2 and its ligands is associated with poor prognosis in numerous cancer types, including breast, lung, prostate, and colorectal cancer.[5][6][13] CXCR2 signaling contributes to cancer progression through several mechanisms:

-

Autocrine/Paracrine Effects on Tumor Cells: Direct activation of CXCR2 on cancer cells can promote their proliferation, survival, and invasion.[1]

-

Promotion of Angiogenesis: As mentioned, CXCR2 drives the formation of new blood vessels that feed the tumor.[7][8]

-

Recruitment of Myeloid-Derived Suppressor Cells (MDSCs): The CXCR2 axis recruits immunosuppressive cells like MDSCs and tumor-associated neutrophils (TANs) into the tumor microenvironment, which helps the tumor evade the host immune response.[1][24]

-

Metastasis: CXCR2 signaling facilitates the metastatic cascade by promoting cancer cell invasion and the establishment of pre-metastatic niches.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of ligands and antagonists with CXCR2. These values are compiled from various studies and can vary depending on the experimental system and conditions used.

Table 1: Binding Affinities (Kd) and Potencies (EC50) of CXCR2 Ligands

| Ligand | Dissociation Constant (Kd) | Functional Potency (EC50) | Reference |

| CXCL1 | ~1-10 nM | ~1 nM (pERK) | [25] |

| CXCL5 | ~1-10 nM | >10 nM (pERK) | [25] |

| CXCL8 (IL-8) | 0.7 nM | ~1 nM (pERK) | [9][25] |

| MIF | 1.4 nM | Not specified | [9] |

Table 2: Inhibitory Potency (IC50/Ki) of Selected CXCR2 Antagonists

| Antagonist | Parameter | Species | Value | Reference |

| Navarixin (SCH 527123) | IC50 | Human | 2.6 nM | [26] |

| Reparixin | IC50 (vs CXCL1) | Human | 400 nM | [26] |

| SB225002 | - | - | - | [1] |

| SB265610 | - | - | - | [1] |

| SX-682 | - | - | In clinical trials | [11] |

Note: Data for SB225002 and SB265610 are widely cited but specific IC50 values were not found in the provided search results. SX-682 is a clinical-stage antagonist.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation, a direct consequence of the PLC pathway.

Principle: Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) will exhibit an increase in fluorescence intensity upon ligand-induced release of calcium from intracellular stores. This change is detected using a fluorometric plate reader or microscope.

Detailed Methodology:

-

Cell Preparation:

-

Culture cells expressing CXCR2 (e.g., transfected HEK293 cells or primary neutrophils) to an appropriate density in a 96-well black, clear-bottom plate.

-

Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an indicator for membrane integrity (e.g., 0.02% Pluronic F-127) in HBSS.

-

Remove the wash buffer from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Washing:

-

Gently wash the cells twice with HBSS to remove excess dye.

-

After the final wash, leave 100 µL of HBSS in each well.

-

-

Compound Preparation:

-

Prepare a 2X concentrated solution of the CXCR2 ligand (agonist) and any antagonists to be tested in HBSS.

-

-

Measurement:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a plate reader equipped with an injector.

-

Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).

-

Establish a stable baseline reading for 10-20 seconds.

-

Inject 100 µL of the 2X agonist/antagonist solution into the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the transient calcium peak and subsequent return to baseline.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

For dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation to determine the EC50.

-

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Principle: A porous membrane (typically 3-5 µm pore size for neutrophils) separates two compartments. Neutrophils are placed in the upper compartment, and a solution containing a chemoattractant is placed in the lower compartment. The neutrophils migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.

Detailed Methodology:

-

Neutrophil Isolation:

-

Isolate primary human or murine neutrophils from fresh whole blood using standard methods like density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.[26]

-

Resuspend the purified neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.[26]

-

-

Assay Setup:

-

Add 600 µL of assay buffer containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) to the lower wells of a 24-well plate.[26]

-

Place the Transwell inserts (with 3 or 5 µm pores) into the wells, ensuring no air bubbles are trapped underneath.

-

-

Cell Treatment and Seeding:

-

If testing an inhibitor, pre-incubate the neutrophil suspension with various concentrations of the antagonist or vehicle (e.g., DMSO) for 15-30 minutes at room temperature.[26]

-

Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for migration.[26]

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts. To quantify the migrated cells in the lower chamber:

-

Method A (Fluorescence): Add a fluorescent dye that measures viable cells (e.g., Calcein-AM) to the lower well. Incubate as required, then read the fluorescence on a plate reader.[26]

-

Method B (Manual Counting): Aspirate the medium from the lower chamber, centrifuge the cells, resuspend in a small volume, and count using a hemocytometer or an automated cell counter.

-

Method C (Enzyme Activity): Lyse the cells in the lower well and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).[26]

-

-

Data Analysis:

-

Calculate the number or relative fluorescence units (RFU) of migrated cells for each condition.

-

For inhibition experiments, express the data as a percentage of the migration observed with the chemoattractant alone and calculate the IC50 value for the antagonist.

-

Western Blotting for Phosphorylated ERK1/2

This technique is used to detect the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.

Principle: Cells are stimulated with a CXCR2 ligand for various time points. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).

Detailed Methodology:

-

Cell Culture and Starvation:

-

Grow CXCR2-expressing cells to ~80% confluency.

-

Serum-starve the cells for 4-6 hours or overnight in a serum-free medium to reduce basal levels of ERK phosphorylation.

-

-

Stimulation:

-

Treat the starved cells with the CXCR2 ligand (e.g., 100 ng/mL CXCL8) for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

-

To test inhibitors, pre-incubate the cells with the antagonist for 30-60 minutes before adding the ligand.

-

-

Cell Lysis:

-

Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

-

-

Stripping and Re-probing:

-

To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Express the results as a fold change relative to the unstimulated control.

-

CXCR2 Inhibitors and Modulators

Given the integral role of CXCR2 in inflammation and cancer, it has become a major target for drug development.[10][11] Several small-molecule antagonists that competitively or non-competitively block ligand binding have been developed.[11][12] These antagonists have shown efficacy in preclinical models of inflammatory diseases and cancer by inhibiting neutrophil recruitment and blocking pro-tumorigenic signaling.[10][27] A number of these compounds, such as Navarixin (SCH 527123) and SX-682, have advanced into clinical trials for indications including COPD, inflammatory bowel disease, and various cancers, often in combination with immunotherapy or chemotherapy.[11][27] The therapeutic strategy is to dampen the excessive inflammatory response or to remodel the tumor microenvironment to make it less hospitable for tumor growth and more accessible to anti-cancer therapies.[11]

References

- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]

- 7. academic.oup.com [academic.oup.com]

- 8. CXCR1 and CXCR2 Silencing modulates CXCL8-dependent Endothelial Cell Proliferation, migration and Capillary-Like Structure Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule antagonists of the CXCR2 and CXCR1 chemokine receptors as therapeutic agents for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 12. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CXCR2 Promotes Ovarian Cancer Growth through Dysregulated Cell Cycle, Diminished Apoptosis, and Enhanced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CXCR1 and CXCR2 display receptor bias for shared chemokine agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. publications.ersnet.org [publications.ersnet.org]

- 22. Role of CXCR2/CXCR2 ligands in vascular remodeling during bronchiolitis obliterans syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. Biophysical characterization of the CXC chemokine receptor 2 ligands | PLOS One [journals.plos.org]

- 26. benchchem.com [benchchem.com]

- 27. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]

AZ10397767: A Potent CXCR2 Antagonist and its Implications for Neutrophil Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10397767 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key regulator of neutrophil migration.[1] Initially misidentified in some databases as a P2Y12 receptor antagonist, a thorough review of the available scientific literature and chemical supplier information confirms its primary activity is at the CXCR2 receptor, with a reported IC50 of 1 nM.[1] This technical guide will provide an in-depth overview of this compound, its mechanism of action, and its profound effects on neutrophil migration, supported by experimental evidence and methodologies.

Core Concepts: CXCR2 and Neutrophil Migration

Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation and infection in a process called chemotaxis. This directed migration is largely orchestrated by chemokines, a family of small signaling proteins. CXCR2 is a G protein-coupled receptor expressed on the surface of neutrophils that binds to several CXC chemokines, most notably Interleukin-8 (IL-8, also known as CXCL8), and Growth-Related Oncogene-α (GROα, also known as CXCL1).[2][3][4]

The binding of these chemokines to CXCR2 triggers a cascade of intracellular signaling events that ultimately lead to the cytoskeletal rearrangements necessary for cell motility and directed migration towards the source of the chemokine gradient.[4][5] Therefore, antagonizing the CXCR2 receptor presents a promising therapeutic strategy for inflammatory diseases characterized by excessive neutrophil infiltration.

This compound: A CXCR2-Specific Antagonist

This compound is a small molecule, orally bioavailable compound that specifically inhibits the activity of the CXCR2 receptor.[1] Its chemical name is 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one.

Quantitative Data on this compound Activity

| Parameter | Value | Reference |

| Target | CXCR2 | [1] |

| IC50 | 1 nM | [1] |

| Activity | Antagonist | [1] |

| Bioavailability | Orally Bioavailable | [1] |

Effects of this compound on Neutrophil Migration

By blocking the CXCR2 receptor, this compound effectively inhibits the downstream signaling pathways that are essential for neutrophil chemotaxis. This leads to a significant reduction in the migration of neutrophils towards chemoattractants like IL-8 and GROα.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway in Neutrophil Migration

The binding of chemokines like IL-8 to CXCR2 on neutrophils initiates a signaling cascade that is crucial for chemotaxis. This process can be visualized as follows:

Caption: CXCR2 signaling pathway leading to neutrophil migration and its inhibition by this compound.

Experimental Workflow: Neutrophil Chemotaxis Assay

A common method to assess the effect of compounds like this compound on neutrophil migration is the Boyden chamber or transwell migration assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow [jci.org]

- 6. The effects of a CXCR1/CXCR2 antagonist on neutrophil migration in mild atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Notes and Protocols for AZ10397767 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10397767 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as CXCL8 (IL-8), are frequently implicated in tumor progression, angiogenesis, and the recruitment of tumor-associated neutrophils. By blocking the CXCR2 signaling pathway, this compound can inhibit neutrophil infiltration into the tumor microenvironment, thereby reducing tumor growth and potentially enhancing the efficacy of standard chemotherapeutic agents like oxaliplatin. These application notes provide detailed protocols for in vivo experiments using this compound in a non-small cell lung cancer xenograft model, both as a monotherapy and in a potential combination with oxaliplatin.

Mechanism of Action: CXCR2 Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the CXCL8/CXCR2 signaling axis, which plays a critical role in the tumor microenvironment. This pathway is a key driver of neutrophil recruitment and activation, contributing to inflammation-driven cancer progression.

Application Notes and Protocols for AZ10397767 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10397767 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). With an IC50 of 1 nM, this small molecule inhibitor has demonstrated significant potential in preclinical cancer research. Notably, this compound has been shown to attenuate the activation of the NF-κB signaling pathway and enhance the cytotoxic effects of chemotherapeutic agents like oxaliplatin, as well as potentiate apoptosis in androgen-independent prostate cancer (AIPC) cells.[1] Furthermore, it has been observed to reduce the infiltration of neutrophils into tumor microenvironments, suggesting a role in modulating the immune response to cancer.[1]

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, covering essential protocols for assessing its effects on cell viability, apoptosis, and the NF-κB signaling pathway.

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClFN₄O₂S₂ | Tocris Bioscience |

| Molecular Weight | 400.88 g/mol | [2] |

| Purity | >98% | Tocris Bioscience |

| Appearance | White to off-white solid | N/A |

| Solubility | DMSO | Sigma-Aldrich[3] |

| Storage | Store at -20°C | Tocris Bioscience |

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Value | Source |

| IC50 (CXCR2 Antagonism) | N/A | N/A | 1 nM | [1] |

| Effect on NF-κB Activation | AIPC Cells | In combination with oxaliplatin | Attenuates activation | [1] |

| Effect on Cytotoxicity | AIPC Cells | In combination with oxaliplatin | Increases cytotoxicity | [1] |

| Effect on Apoptosis | AIPC Cells | In combination with oxaliplatin | Potentiates apoptosis | [1] |

Note: "AIPC cells" refers to androgen-independent prostate cancer cells. Commonly used cell lines for this cancer type include PC-3, DU145, and 22Rv1.[4][5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes

Protocol:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 400.88 g/mol ), dissolve it in 249.45 µL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, DU145)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.[2][9][10][11]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (and/or in combination with another agent like oxaliplatin) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

NF-κB Activation Assay (Western Blot for Nuclear p65)

Objective: To assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (10 mM in DMSO)

-

NF-κB activating agent (e.g., TNF-α or IL-8)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activating agent (e.g., 20 ng/mL TNF-α) for 30 minutes. Include appropriate controls: untreated, vehicle + stimulant, and this compound alone.

-

Following treatment, wash the cells with ice-cold PBS and harvest them.

-

Isolate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against NF-κB p65. To verify the purity of the nuclear fractions, also probe for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker).

-

Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometric analysis can be performed to quantify the levels of nuclear p65 relative to the loading control (Lamin B1).

Mandatory Visualization

Caption: Workflow for in vitro evaluation of this compound.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

References

- 1. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 2. biologi.ub.ac.id [biologi.ub.ac.id]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]

- 6. Androgen receptor expression in androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. greenfield.com [greenfield.com]

- 8. fishersci.com [fishersci.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. cdn.hellobio.com [cdn.hellobio.com]

Application Notes and Protocols for AZ10397767 Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10397767 is a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its ligands are key mediators in inflammatory pathways and have been implicated in the progression of various diseases, including cancer. By blocking the CXCR2 signaling pathway, this compound can inhibit the recruitment of neutrophils to the tumor microenvironment, thereby reducing tumor growth and potentiating the effects of other therapies. These application notes provide detailed protocols for the use of this compound in preclinical mouse models, with a focus on a lung carcinoma xenograft model.

Mechanism of Action

This compound selectively binds to and inhibits the CXCR2 receptor, a G-protein coupled receptor. Activation of CXCR2 by its chemokine ligands (e.g., CXCL1, CXCL8/IL-8) triggers a downstream signaling cascade involving pathways such as PI3K/Akt, PLC/PKC, and MAPK/Erk. This signaling promotes cell proliferation, survival, and migration. In the context of cancer, tumor cells often secrete CXCR2 ligands, which recruit tumor-associated neutrophils. These neutrophils can, in turn, promote tumor angiogenesis and create an immunosuppressive microenvironment. This compound blocks these effects by preventing ligand binding to CXCR2.

Application Notes and Protocols: AZ10397767 in Combination with Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of the immunosuppressive TME is the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells are recruited to the tumor, in part, through the activation of the C-X-C motif chemokine receptor 2 (CXCR2) by its ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), which are often secreted by tumor cells and stromal cells.[1][2] The accumulation of these myeloid cells can suppress the function of cytotoxic T lymphocytes (CTLs), thereby limiting the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[3][4][5]

AZ10397767 is a potent and selective antagonist of the CXCR2 receptor.[6] By inhibiting CXCR2 signaling, this compound can block the recruitment of neutrophils and MDSCs to the tumor microenvironment.[1] This application note provides a scientific rationale and detailed protocols for investigating the synergistic potential of combining this compound with immunotherapy to enhance anti-tumor immune responses. The central hypothesis is that by remodeling the TME to be less immunosuppressive, this compound will sensitize tumors to the effects of immune checkpoint blockade. Preclinical studies with other CXCR2 antagonists have shown promising results in combination with immunotherapy, suggesting this is a viable therapeutic strategy.[7][8][9]

Signaling Pathway

The CXCR2 signaling pathway plays a crucial role in inflammation and cancer progression. Upon binding of its cognate ligands (e.g., CXCL1, CXCL2, CXCL8), CXCR2, a G-protein coupled receptor, activates several downstream signaling cascades, including MAPK, PI3K/Akt, and NF-κB.[10][11][12] These pathways collectively promote cell survival, proliferation, migration, and angiogenesis, while also mediating the chemotaxis of neutrophils and other myeloid cells.

Data Presentation

Table 1: In Vitro Chemotaxis Assay - Effect of this compound on Neutrophil Migration

| Treatment Group | Concentration | Mean Migrated Cells (per high-power field) | Standard Deviation | % Inhibition of Migration |

| Vehicle Control (DMSO) | - | 250 | 25 | 0% |

| This compound | 1 nM | 120 | 15 | 52% |

| This compound | 10 nM | 55 | 8 | 78% |

| This compound | 100 nM | 15 | 5 | 94% |

Table 2: In Vivo Tumor Growth Study - Combination of this compound and Anti-PD-1 Antibody

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Standard Error | % Tumor Growth Inhibition (vs. Vehicle) |

| Vehicle Control | 10 | 1500 | 150 | 0% |

| This compound | 10 | 1100 | 120 | 26.7% |

| Anti-PD-1 Antibody | 10 | 950 | 110 | 36.7% |

| This compound + Anti-PD-1 | 10 | 450 | 70 | 70.0% |

Table 3: In Vivo Immune Cell Infiltration Analysis by Flow Cytometry

| Treatment Group | % CD8+ T cells in CD45+ infiltrate | % Gr-1+/Ly6G+ (Neutrophils) in CD45+ infiltrate | CD8+/Neutrophil Ratio |

| Vehicle Control | 5% | 45% | 0.11 |

| This compound | 10% | 20% | 0.50 |

| Anti-PD-1 Antibody | 12% | 40% | 0.30 |

| This compound + Anti-PD-1 | 25% | 15% | 1.67 |

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

Objective: To determine the in vitro efficacy of this compound in blocking CXCR2-mediated neutrophil migration.

Materials:

-

Human peripheral blood neutrophils (isolated from healthy donors)

-

RPMI 1640 medium with 1% BSA

-

Recombinant human CXCL8 (IL-8)

-

This compound

-

DMSO (vehicle control)

-

Boyden chamber with 5 µm pore size polycarbonate membrane

-

Calcein-AM

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend neutrophils in RPMI 1640 + 1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI 1640 + 1% BSA.

-

Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add RPMI 1640 + 1% BSA containing a chemoattractant concentration of CXCL8 (e.g., 100 ng/mL) to the lower wells of the Boyden chamber.

-

Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

-

Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by lysing the cells and measuring Calcein-AM fluorescence using a plate reader.

-

Calculate the percentage inhibition of migration relative to the vehicle control.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

-

6-8 week old C57BL/6 mice

-

Murine colon adenocarcinoma cell line (e.g., MC38)

-

Matrigel

-

This compound formulated for oral gavage

-

InVivoMAb anti-mouse PD-1 antibody

-

Isotype control antibody

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers

Procedure:

-

Subcutaneously implant 1 x 10^6 MC38 cells mixed with Matrigel into the flank of C57BL/6 mice.

-

Monitor tumor growth using calipers.

-

When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10 per group):

-

Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)

-

Group 2: this compound (e.g., 30 mg/kg, daily oral gavage) + Isotype control

-

Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

-

Group 4: this compound + Anti-PD-1 antibody

-

-

Measure tumor volume three times per week for the duration of the study (e.g., 21 days).

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the changes in the immune cell composition of the tumor microenvironment following treatment.

Materials:

-

Excised tumors from the in vivo study

-

RPMI 1640 medium

-

Collagenase D

-

DNase I

-

Fetal Bovine Serum (FBS)

-

ACK lysis buffer

-

Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, Gr-1, Ly6G, F4/80, PD-1, etc.

-

Flow cytometer

Procedure:

-

Mince the excised tumors and digest them in RPMI 1640 containing Collagenase D and DNase I for 45 minutes at 37°C with agitation.

-

Stop the digestion by adding RPMI 1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with FACS buffer (PBS + 2% FBS).

-

Count the viable cells and aliquot approximately 1-2 x 10^6 cells per tube for staining.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

If performing intracellular staining for transcription factors or cytokines, proceed with a fixation/permeabilization kit according to the manufacturer's instructions.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

Experimental Workflow

Conclusion

The combination of the CXCR2 antagonist this compound with immune checkpoint inhibitors represents a promising strategy to overcome resistance to immunotherapy. By mitigating the immunosuppressive effects of tumor-associated neutrophils and MDSCs, this compound has the potential to enhance the infiltration and effector function of anti-tumor T cells. The protocols and workflows provided in these application notes offer a framework for the preclinical evaluation of this novel combination therapy. Further investigation is warranted to translate these findings into clinical applications for the treatment of various solid tumors.

References

- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of neutrophils on tumor immunity and immunotherapy resistance with underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of neutrophils on tumor immunity and immunotherapy resistance with underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]

- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Measuring Neutrophil Infiltration Following AZ10397767 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10397767 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation by binding to its cognate chemokines, such as CXCL1 and CXCL8 (IL-8).[1][2][3] Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, making it a key therapeutic target.[3][4][5] By blocking CXCR2, this compound effectively inhibits the migration of neutrophils, thereby reducing inflammation and subsequent tissue damage.[1][6]

These application notes provide detailed protocols for quantifying neutrophil infiltration in preclinical models following treatment with this compound or other CXCR2 antagonists. The described methods include Immunohistochemistry (IHC), Flow Cytometry, and Myeloperoxidase (MPO) assay, which are standard techniques for assessing neutrophil presence in tissues.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of CXCR2 antagonists on neutrophil infiltration in various models. This data illustrates the expected outcomes when utilizing compounds like this compound.

Table 1: Effect of CXCR2 Antagonists on Neutrophil Counts in Preclinical Models

| Compound | Model | Tissue/Fluid | Outcome | Reference |

| SB225002 | N-Ac-PGP-induced airway inflammation (mice) | Bronchoalveolar Lavage Fluid (BALF) | Significant reduction in neutrophil influx | [1] |

| SB332235 | N-Ac-PGP-induced airway inflammation (mice) | Lung Tissue | Inhibition of increased MPO levels | [1] |

| Navarixin | Myocardial Infarction (mice) | Heart Tissue | Reduced neutrophil infiltration | [7][8] |

| G31P | Klebsiella pneumoniae infection (guinea pigs) | BALF | Decreased neutrophil recruitment | [9] |

Table 2: Effect of CXCR2 Antagonists on Neutrophil Counts in Clinical Trials

| Compound | Condition | Sample | Outcome | Reference |

| AZD5069 | Bronchiectasis | Sputum | 69% reduction in absolute neutrophil count | [10] |

| Reparixin | On-pump Coronary Artery Bypass Graft | Peripheral Blood | Significant reduction in the proportion of neutrophils | [4] |

| SCH527123 | Severe Asthma | Sputum | 36.3% mean reduction in neutrophil percentage | [11] |

| Navarixin | Advanced Solid Tumors | Blood | 37.5%-48.2% maximal reduction in absolute neutrophil count | [12] |

Signaling Pathway

The diagram below illustrates the CXCR2 signaling pathway and the mechanism of action for this compound.

Caption: CXCR2 signaling pathway and inhibition by this compound.

Experimental Protocols

Immunohistochemistry (IHC) for Neutrophil Quantification

This protocol details the staining of paraffin-embedded tissue sections to visualize and quantify neutrophils using an anti-Ly-6G/Gr-1 antibody.

Caption: Immunohistochemistry workflow for neutrophil detection.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes for 5 minutes each.

-

100% ethanol: 2 changes for 3 minutes each.

-

95% ethanol: 2 changes for 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline).

-

-

Blocking:

-

Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.

-

-

Detection:

-

If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 20-30 seconds.[13]

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanol and xylene.

-

Coverslip with mounting medium.

-

-

Analysis:

-

Capture images using a light microscope.

-